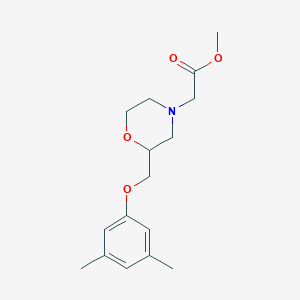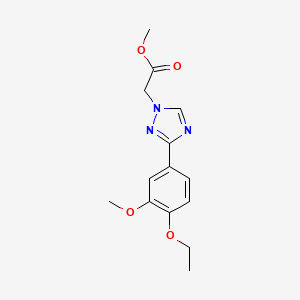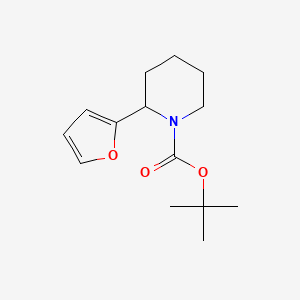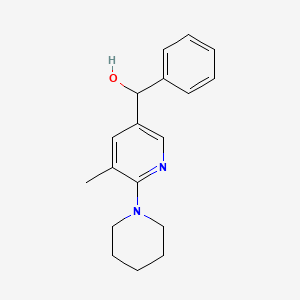
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxyethyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate typically involves the bromination of a pyrazole precursor. One common method includes the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with ethyl alcohol and 2-methoxyethyl bromide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 3-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate.
Oxidation: Formation of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-methanol.
Applications De Recherche Scientifique
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The methoxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Lacks the methoxyethyl group, making it less soluble.
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and applications.
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylate: Lacks the bromine atom, reducing its potential for substitution reactions.
Uniqueness
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity, solubility, and bioavailability. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H13BrN2O3 |
|---|---|
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
ethyl 3-bromo-1-(2-methoxyethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H13BrN2O3/c1-3-15-9(13)7-6-12(4-5-14-2)11-8(7)10/h6H,3-5H2,1-2H3 |
Clé InChI |
WLIPLJUKSCQBEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1Br)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11790315.png)

![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)








